molecular formula C15H33NO7 B1677530 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine CAS No. 170572-38-0

2,5,8,11,14,17,20-Heptaoxadocosan-22-amine

Cat. No.: B1677530
CAS No.: 170572-38-0
M. Wt: 339.42 g/mol
InChI Key: IQQSLHPGFFGOJW-UHFFFAOYSA-N
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Description

m-PEG7-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Mechanism of Action

Target of Action

The primary target of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, also known as m-PEG7-Amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound acts as a linker molecule in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The interaction between the compound and its targets leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, transcriptional regulation, and immune response .

Pharmacokinetics

As a pegylated compound, it is expected to have improved solubility and stability, which could enhance its bioavailability .

Result of Action

The molecular effect of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular functions depending on the role of the degraded protein .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that it may be sensitive to light, moisture, and temperature variations.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQSLHPGFFGOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596092
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-38-0
Record name 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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